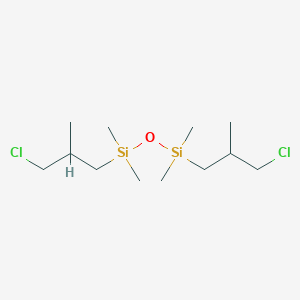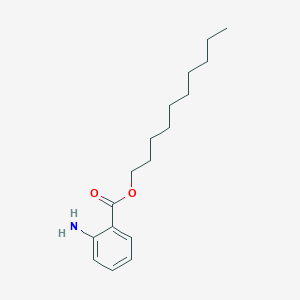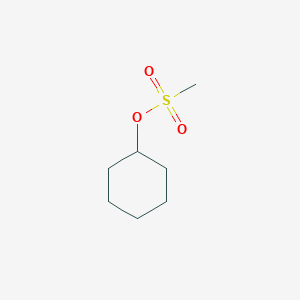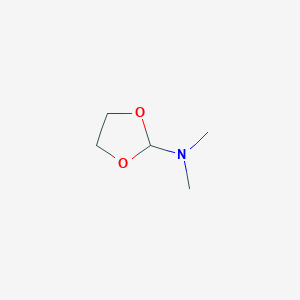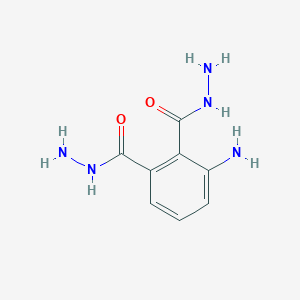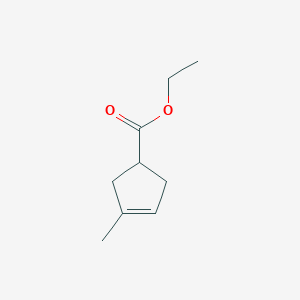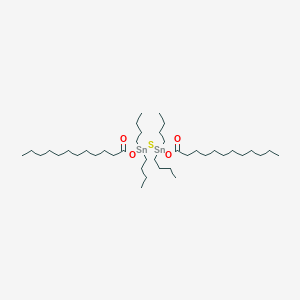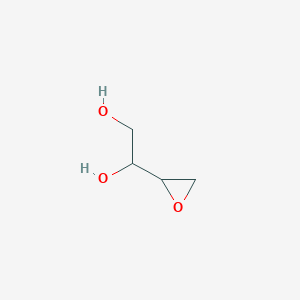
(1,2-Dihydroxyethyl)oxirane
Descripción general
Descripción
“(1,2-Dihydroxyethyl)oxirane”, also known as butadiene diolepoxide or 1,2-dihydroxy-3,4-epoxybutane, belongs to the class of organic compounds known as 1,2-diols . These are polyols containing an alcohol group at two adjacent positions .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, oxiranes and oxetanes are known to be versatile starting materials for a wide variety of ring opening and ring-expansion reactions .
Molecular Structure Analysis
The molecular formula of “this compound” is C4H8O3 . The IUPAC name is 1-(oxiran-2-yl)ethane-1,2-diol . The InChI is InChI=1S/C4H8O3/c5-1-3(6)4-2-7-4/h3-6H,1-2H2 and the Canonical SMILES is C1C(O1)C(CO)O .
Chemical Reactions Analysis
Oxiranes and oxetanes are not only important heterocycles present in numerous natural products, but are also versatile starting materials for a wide variety of ring opening and ring-expansion reactions .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 104.10 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 2 . The Exact Mass is 104.047344113 g/mol and the Monoisotopic Mass is 104.047344113 g/mol . The Topological Polar Surface Area is 53 Ų .
Aplicaciones Científicas De Investigación
Formación de Hidrato de Clatrato
“(1,2-Dihydroxyethyl)oxirane” es uno de los compuestos de oxirano que se han estudiado por sus efectos sobre la formación de hidratos de clatrato . Los hidratos de clatrato son compuestos de inclusión huésped-huésped que comprenden marcos huésped unidos por enlaces de hidrógeno y moléculas huésped . Las estructuras y estabilidades de los hidratos de CH4 que contienen cada compuesto se analizaron mediante difracción de polvo de alta resolución, RMN de 13C de estado sólido y mediciones de equilibrio de fases .
Reacciones de Expansión de Anillos
Los sustratos de oxirano, incluido “this compound”, se han utilizado en reacciones de expansión de anillos . Estas reacciones se dividen en cinco secciones temáticas que representan inserciones, cascadas, sin metales, catalizadas por metales y estrategias misceláneas .
Esteroides Bioactivos que Contienen el Anillo de Oxirano
“this compound” y otros compuestos de oxirano son heterociclos importantes presentes en numerosos productos naturales . Son materiales de partida versátiles para una amplia variedad de reacciones de apertura de anillo y expansión de anillo .
Carbonilación y Fijación de CO2 de Sustratos de Oxirano
“this compound” se puede utilizar en reacciones de carbonilación . Estas reacciones implican la adición de un grupo carbonilo (CO) a una molécula .
Efectos Hidrófilos en la Formación de Hidratos de Clatrato
Los efectos hidrófilos de “this compound” influyen en la estructura y la estabilidad de los hidratos de clatrato
Direcciones Futuras
While specific future directions for “(1,2-Dihydroxyethyl)oxirane” were not found, it’s known that oxetanes have received enormous interest as replacement groups for gem-dimethyl and carbonyl groups with improved physicochemical properties . The small, polar nature of the heterocycle has led to its incorporation as a pendant motif to improve “druglike” properties, in particular solubility, and also to offer intellectual property advantages . As a result, these units have been widely adopted in medicinal chemistry programs in recent years .
Mecanismo De Acción
Target of Action
(1,2-Dihydroxyethyl)oxirane, also known as butadiene diolepoxide or 1,2-dihydroxy-3,4-epoxybutane, belongs to the class of organic compounds known as 1,2-diols . These are polyols containing an alcohol group at two adjacent positions .
Mode of Action
It is known that oxiranes, in general, can undergo a series of reactions, including ring-opening reactions catalyzed by amines . This suggests that this compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Oxiranes are known to be involved in various transformations such as oxidations, epoxidations, and c–h hydroxylation . These reactions involve a broad spectrum of substrates such as alcohols, amines, phenols, silanes, phosphines, etc .
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and potential therapeutic applications .
Action Environment
It is known that environmental factors can significantly impact the response of biological systems to chemical stress . Therefore, it is plausible that such factors could also influence the action of this compound.
Análisis Bioquímico
Biochemical Properties
(1,2-Dihydroxyethyl)oxirane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to undergo biocatalytic hydrolysis using bacterial epoxide hydrolases . This interaction leads to the formation of vicinal diols .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes like epoxide hydrolases. The compound undergoes biocatalytic hydrolysis, leading to the formation of vicinal diols . This process involves binding interactions with the enzyme, potentially leading to enzyme activation and changes in gene expression.
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with enzymes like epoxide hydrolases . This interaction could potentially affect metabolic flux or metabolite levels.
Propiedades
IUPAC Name |
1-(oxiran-2-yl)ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c5-1-3(6)4-2-7-4/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBIHOANUQUSRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401030933 | |
| Record name | 3,4-Epoxybutane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17177-50-3, 146611-76-9 | |
| Record name | 3,4-Epoxy-1,2-butanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17177-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Epoxybutane-1,2-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017177503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Ethanediol, 1-oxiranyl-, (R*,S*)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146611769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Epoxybutane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


